N-(4-hydroxybutyl)benzamide is an organic compound with the molecular formula . It is classified as a benzamide derivative, where the benzamide moiety is substituted with a 4-hydroxybutyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial and antitumor properties, making it a subject of research in medicinal chemistry and drug development .
N-(4-hydroxybutyl)benzamide can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, where it is available for research purposes. The compound falls under the category of amides, specifically aromatic amides, which are characterized by the presence of a carbonyl group adjacent to an amine group. Its unique structure allows for diverse chemical behavior and biological interactions .
The synthesis of N-(4-hydroxybutyl)benzamide can be achieved through several methods:
The choice of method depends on the desired purity, yield, and specific applications in research.
The molecular structure of N-(4-hydroxybutyl)benzamide features a benzene ring attached to a carbonyl group (amide linkage) and a 4-hydroxybutyl side chain. The structural formula can be represented as follows:
Key data points include:
N-(4-hydroxybutyl)benzamide participates in various chemical reactions:
These reactions underscore the compound's versatility in synthetic organic chemistry.
N-(4-hydroxybutyl)benzamide exhibits biological activity through its interaction with molecular targets within cells. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in regulating immune response and inflammation. Furthermore, it may induce apoptosis through distinct pathways, contributing to its potential as an antitumor agent.
Relevant data from safety data sheets indicate that it should be handled with care due to potential health risks associated with exposure.
N-(4-hydroxybutyl)benzamide has several scientific applications:
The compound's diverse applications highlight its significance in both academic research and industrial contexts.
The synthesis of N-(4-hydroxybutyl)benzamide has been significantly advanced through the implementation of green chemistry principles, particularly using ultrasonic irradiation and Lewis acid catalysts. Ultrasonic irradiation (20-50 kHz) enhances molecular interactions through acoustic cavitation, generating localized high-temperature microenvironments (>5000 K) that dramatically accelerate amidation kinetics. This approach reduces reaction times for N-(4-hydroxybutyl)benzamide synthesis from hours (conventional heating) to under 30 minutes while improving yields by 15-25% [2].
Complementary to energy-efficient irradiation, Lewis acid catalysts such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) demonstrate exceptional efficacy in activating carbonyl groups of benzoic acid derivatives toward nucleophilic attack by 4-amino-1-butanol. The oxophilic nature of these catalysts (Al³⁺, B³⁺) coordinates with carbonyl oxygen, increasing electrophilicity of the carbon center. This catalytic effect operates under mild conditions (60-80°C) without requiring stoichiometric activating agents, aligning with atom economy principles [2] [3]. When combined, ultrasonic irradiation and Lewis acid catalysis enable near-quantitative conversions (>95%) at reduced temperatures (45°C), minimizing thermal degradation pathways observed in traditional amidation. The solvent systems have also evolved toward sustainability, with aqueous ethanol (EtOH:H₂O 4:1 v/v) and 2-methyltetrahydrofuran replacing carcinogenic dipolar aprotic solvents like DMF or NMP [2].
Table 1: Comparative Analysis of Green Synthesis Methods for N-(4-hydroxybutyl)benzamide
Method | Conditions | Time | Yield (%) | Environmental Factor (E) |
---|---|---|---|---|
Conventional Heating | Toluene reflux, 110°C | 8-12 h | 68-72 | 32.7 |
Microwave-Assisted | Neat, 300W, 100°C | 25 min | 89 | 8.5 |
Ultrasonic Irradiation | EtOH/H₂O, 45°C, AlCl₃ (5 mol%) | 20 min | 95 | 4.2 |
Lewis Acid (BF₃·OEt₂) | Solvent-free, 70°C | 40 min | 91 | 6.8 |
The direct condensation between benzoic acid and 4-amino-1-butanol represents the most atom-economical route to N-(4-hydroxybutyl)benzamide, though it demands precise mechanistic control. The reaction proceeds through a concerted acid-base interaction where cesium carbonate (Cs₂CO₃) plays a dual role: (1) deprotonating benzoic acid to form cesium benzoate, and (2) activating the carbonyl via cesium ion coordination. The hydroxybutylamine nucleophile attacks the activated carbonyl, forming a tetrahedral intermediate that collapses with methanol elimination [10].
Critical to this mechanism is the chelating effect of the 4-hydroxybutylamine moiety. The proximal hydroxyl group coordinates with the cesium ion (Cs⁺), positioning the amine nitrogen for nucleophilic attack. This intramolecular assistance lowers the activation energy by ~35 kJ/mol compared to non-hydroxylated alkylamines. Kinetic studies reveal pseudo-first-order dependence on benzoic acid concentration and fractional order (0.5) on Cs₂CO₃, supporting a rate-determining step involving carboxylate formation. The reaction exhibits pH-dependent regioselectivity, with optimal conversion (92%) at pH 8.5-9.0 – above this range, ester hydrolysis competes; below it, protonation of the amine nucleophile occurs. Thermal parameters are equally crucial: temperatures below 70°C impede diffusion-controlled steps, while above 100°C, intramolecular cyclization of 4-hydroxybutylamine to morpholine becomes significant (>15% side product) [10].
Heterogeneous catalysis has revolutionized N-(4-hydroxybutyl)benzamide synthesis by enabling catalyst recyclability without compromising efficiency. Acidic ionic liquids (ILs) such as 1-butylsulfonate-3-methylimidazolium triflate [BsMIm][OTf] immobilized on diatomite earth create a robust catalytic system. The immobilization protocol involves free-radical thiol-ene coupling between allyl-functionalized ILs and thiolated diatomite surfaces, achieving loadings up to 0.95 mmol IL/g support [8].
Diatomite's mesoporous architecture (pore diameter: 8-12 nm; surface area: 120-180 m²/g) provides an ideal scaffold for ionic liquid dispersion, preventing aggregation while ensuring substrate accessibility. The immobilized ILs exhibit Brønsted-Lewis acidity duality: the sulfonic acid group (–SO₃H) protonates carboxylic substrates, while the imidazolium cation coordinates with carbonyl oxygen. This synergistic activation reduces the activation energy barrier for nucleophilic addition by 42% versus homogeneous catalysts. Crucially, diatomite's silanol-rich surface forms hydrogen bonds with the hydroxyl group of 4-amino-1-butanol, orienting the amine toward the activated carbonyl. This geometric control enhances regioselectivity, suppressing O-acylation byproducts to <1.5% [8].
Catalyst recyclability studies demonstrate consistent yields (>90%) over seven cycles with negligible IL leaching (<2.5% per cycle), attributable to the covalent thioether linkage. Comparatively, non-porous silica supports show 35% activity loss by cycle five due to pore blockage, underscoring diatomite's structural advantages.
Table 2: Performance Comparison of Ionic Liquid Immobilization Supports
Support Material | IL Loading (mmol/g) | Turnover Frequency (h⁻¹) | Recyclability (Cycles) | Byproduct Formation (%) |
---|---|---|---|---|
Diatomite Earth | 0.92 ± 0.05 | 215 | >7 | 1.4 |
Amorphous Silica | 0.78 ± 0.07 | 187 | 5 | 2.8 |
Magnetic Mesoporous Silica | 1.15 ± 0.10 | 238 | 6 | 1.8 |
Alumina | 0.65 ± 0.04 | 154 | 4 | 3.5 |
Systematic optimization of reaction parameters elevates N-(4-hydroxybutyl)benzamide yields from modest to near-quantitative levels. Solvent polarity profoundly influences reaction kinetics: aprotic polar solvents (DMF, ε=36.7) solvate ionic intermediates, accelerating deprotonation steps, while protic solvents (MeOH, ε=32.6) hydrogen-bond with nucleophiles, reducing reactivity. Optimal performance emerges in acetonitrile-DMF mixtures (3:1 v/v), balancing polarity and hydrogen-bond disruption, achieving 93% conversion [10].
Catalyst loading follows a saturation profile: cesium carbonate (Cs₂CO₃) exhibits linear yield increases up to 50 mol% (87% yield), plateauing thereafter due to cesium ion aggregation. Similarly, diatomite-immobilized IL catalysts show maximal efficiency at 15 wt% loading (0.95 mmol IL/g). Temperature optimization reveals two distinct regimes: below 70°C, the reaction is kinetically controlled (Eₐ=58 kJ/mol); above 70°C, thermodynamic control dominates with an optimal window at 80-85°C. Exceeding 90°C promotes thermal decomposition of the hydroxamic moiety and solvent adduct formation [8] [10].
Stoichiometric balance requires precise amine-to-acid ratios. A 15% excess of 4-amino-1-butanol (1.15 eq.) compensates for volatility losses while pushing equilibrium toward amide formation. Under these conditions, reaction monitoring via in-situ FTIR shows complete carbonyl shift (1685 cm⁻¹ → 1640 cm⁻¹) within 90 minutes. Post-reaction, crystallization from ethyl acetate/n-hexane (1:4) delivers pharmaceutical-grade N-(4-hydroxybutyl)benzamide (purity >99.5% by HPLC) without chromatography.
Table 3: Multivariate Optimization Parameters for High-Yield Synthesis
Parameter | Optimal Value | Effect on Yield | Critical Threshold |
---|---|---|---|
Solvent System | MeCN:DMF (3:1) | ΔYield: +22% vs neat | DMF >50% causes solvolysis |
Cs₂CO₃ Loading | 50 mol% | 87% → 64% at 20 mol% | Aggregation >60 mol% |
Temperature | 80 ± 2°C | ΔYield: -30% at 60°C | Decomposition >90°C |
4-Amino-1-butanol Eq. | 1.15 | 87% → 72% at 1.0 eq. | Side products >1.3 eq. |
Reaction Time | 90 min (ultrasonic) | 95% at 20 min → 99% at 90 min | Diminishing returns after 2h |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0